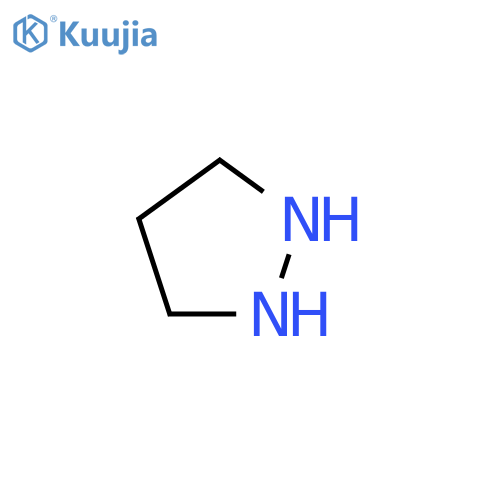Cas no 504-70-1 (Pyrazolidine)

Pyrazolidine structure
商品名:Pyrazolidine
Pyrazolidine 化学的及び物理的性質
名前と識別子
-
- Pyrazolidine
- 1,2-diazacyclopentane
- AC1L2WI7
- AG-F-69730
- CHEBI:33138
- CTK1H3109
- diazolidine
- dihydro-pyrazole
- Pyrazolidin
- SureCN5595
- tetrahydropyrazole
- tetrahydro-pyrazole
- Tetrahydro-1H-pyrazole
- Y0MA3161MR
- 504-70-1
- SB37386
- A851575
- Q411281
- UNII-Y0MA3161MR
- FT-0756792
- AKOS022529442
- InChI=1/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H
- EN300-225337
- USPWKWBDZOARPV-UHFFFAOYSA-N
- DTXSID30198444
-
- MDL: MFCD21875301
- インチ: InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2
- InChIKey: USPWKWBDZOARPV-UHFFFAOYSA-N
- ほほえんだ: C1CNNC1
計算された属性
- せいみつぶんしりょう: 72.06884
- どういたいしつりょう: 72.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 24.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 0.892
- ゆうかいてん: 10-12 ºC
- ふってん: 77 ºC
- フラッシュポイント: -9 ºC
- 屈折率: 1.4796 (estimate)
- PSA: 24.06
Pyrazolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225337-0.5g |
pyrazolidine |
504-70-1 | 95% | 0.5g |
$224.0 | 2024-06-20 | |
| Enamine | EN300-225337-2.5g |
pyrazolidine |
504-70-1 | 95% | 2.5g |
$457.0 | 2024-06-20 | |
| Enamine | EN300-225337-5.0g |
pyrazolidine |
504-70-1 | 95% | 5.0g |
$675.0 | 2024-06-20 | |
| eNovation Chemicals LLC | Y1131311-250mg |
Pyrazolidine |
504-70-1 | 95% | 250mg |
$200 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1131311-500mg |
Pyrazolidine |
504-70-1 | 95% | 500mg |
$260 | 2024-07-28 | |
| Enamine | EN300-225337-0.25g |
pyrazolidine |
504-70-1 | 95% | 0.25g |
$214.0 | 2024-06-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-5g |
Pyrazolidine |
504-70-1 | 97% | 5g |
¥8569.06 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-50mg |
Pyrazolidine |
504-70-1 | 97% | 50mg |
¥1005.55 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-250mg |
Pyrazolidine |
504-70-1 | 97% | 250mg |
¥1425.26 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540-100mg |
Pyrazolidine |
504-70-1 | 97% | 100mg |
¥1145.46 | 2025-01-20 |
Pyrazolidine 関連文献
-
Komal G. Lalwani,Ravindra D. Aher,Arumugam Sudalai RSC Adv. 2015 5 65554
-
2. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassayZhongjie Liang,Xiao Ding,Jing Ai,Xiangqian Kong,Limin Chen,Liang Chen,Cheng Luo,Meiyu Geng,Hong Liu,Kaixian Chen,Hualiang Jiang Org. Biomol. Chem. 2012 10 421
-
Bo Zhu,Huihui Fan,Yanan Ding,Yubing Zhai,Le Wang,Mengqi Wang,Gongming Zhu,Junbiao Chang Org. Chem. Front. 2022 9 5544
-
Zhimei Huang,Junhao Hu,Yuefa Gong Org. Biomol. Chem. 2015 13 8561
-
Priyanka Halder,Santosh B. Mhaske Chem. Commun. 2023 59 8242
504-70-1 (Pyrazolidine) 関連製品
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:504-70-1)Pyrazolidine

清らかである:99%/99%/99%/99%
はかる:1g/5g/500mg/250mg
価格 ($):384.0/1074.0/247.0/179.0